(S)-2-(4-Ethoxyphenyl)pyrrolidine (S)-2-(4-Ethoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189214
InChI: InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(S)-2-(4-Ethoxyphenyl)pyrrolidine

CAS No.:

VCID: VC20189214

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Ethoxyphenyl)pyrrolidine -

Description

Structural Characteristics

  • 2D Structure: The molecule consists of a pyrrolidine ring attached to a phenyl group substituted with an ethoxy group (-OCH2_2CH3_3) at the para position.

  • Chirality: The compound has an (S)-configuration, indicating that it is optically active and exists as a single enantiomer .

Identifiers

  • InChIKey: PAFDTMCQTGTHTN-LBPRGKRZSA-N

  • SMILES Notation: CCOC1=CC=C(C=C1)[C@@H]2CCCN2

Synthesis

The synthesis of (S)-2-(4-Ethoxyphenyl)pyrrolidine typically involves chiral resolution or asymmetric synthesis to ensure the correct stereochemistry. Key steps include:

  • Formation of the Pyrrolidine Ring:

    • Pyrrolidine derivatives are often synthesized via cyclization reactions involving amines and carbonyl compounds.

  • Introduction of the Ethoxyphenyl Group:

    • The ethoxyphenyl moiety can be introduced through nucleophilic substitution or coupling reactions.

  • Chiral Resolution/Asymmetric Catalysis:

    • Enantiopure forms are obtained using chiral catalysts or resolving agents to achieve the desired (S)-configuration.

Applications

(S)-2-(4-Ethoxyphenyl)pyrrolidine has potential applications in various fields, including:

Medicinal Chemistry

  • Pharmacological Activity: Pyrrolidine derivatives are known for their biological activity, including roles as enzyme inhibitors and receptor modulators.

  • Therapeutic Potential: Compounds with similar structures have been studied for treating metabolic disorders, such as type 2 diabetes and obesity, as well as central nervous system diseases like Alzheimer's disease .

Synthetic Chemistry

  • Building Block: As a chiral intermediate, it is valuable in the synthesis of complex molecules, especially in drug development.

  • Ligand Design: Its chiral nature makes it suitable for use in asymmetric catalysis.

Challenges and Future Directions

  • Synthetic Efficiency:

    • Developing cost-effective and scalable methods for producing enantiopure (S)-2-(4-Ethoxyphenyl)pyrrolidine remains a challenge.

  • Biological Evaluation:

    • Further studies are needed to explore its pharmacokinetics, toxicity, and therapeutic efficacy.

  • Structural Modifications:

    • Modifying the ethoxy group or pyrrolidine ring could enhance its biological activity and specificity.

(S)-2-(4-Ethoxyphenyl)pyrrolidine represents a promising compound with diverse applications in medicinal and synthetic chemistry. Continued research into its properties and derivatives could unlock new therapeutic potentials.

Product Name (S)-2-(4-Ethoxyphenyl)pyrrolidine
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (2S)-2-(4-ethoxyphenyl)pyrrolidine
Standard InChI InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Standard InChIKey PAFDTMCQTGTHTN-LBPRGKRZSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)[C@@H]2CCCN2
Canonical SMILES CCOC1=CC=C(C=C1)C2CCCN2
PubChem Compound 7022794
Last Modified Aug 15 2024

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